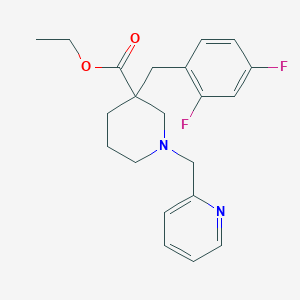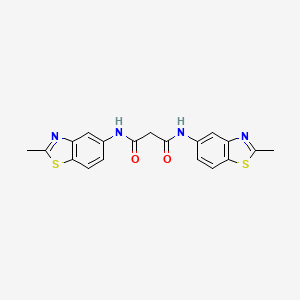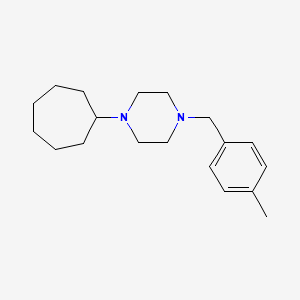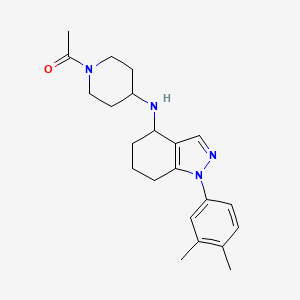![molecular formula C13H14N6O4 B5986521 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5986521.png)
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one, also known as MNAT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use in the treatment of cancer. MNAT belongs to the class of triazine derivatives and has been found to exhibit potent anticancer activity against a variety of cancer cell lines.
作用机制
The exact mechanism of action of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one is not fully understood. However, studies have shown that 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, which are proteins that play a key role in the apoptotic process. 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
实验室实验的优点和局限性
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits potent anticancer activity against a variety of cancer cell lines. However, 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one also has some limitations. It is relatively unstable in aqueous solutions, and it has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one. One area of research is the development of more stable analogs of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one that exhibit improved solubility and bioavailability. Another area of research is the development of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one-based drug delivery systems, such as liposomes or nanoparticles, that can improve the targeting and delivery of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one to cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one and to identify potential biomarkers for predicting response to 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one treatment.
合成方法
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one can be synthesized using a variety of methods, including the reaction of 4-amino-6-chloro-1,3,5-triazine with 3-nitroaniline in the presence of morpholine. Other methods include the reaction of 4-amino-6-chloro-1,3,5-triazine with 3-nitrophenyl isocyanate in the presence of morpholine or the reaction of 4-amino-6-chloro-1,3,5-triazine with 3-nitrobenzoyl chloride in the presence of morpholine.
科学研究应用
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has been extensively studied for its potential use in the treatment of cancer. Studies have shown that 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to exhibit synergistic effects when used in combination with other anticancer drugs, such as paclitaxel and cisplatin.
属性
IUPAC Name |
4-morpholin-4-yl-6-(3-nitroanilino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c20-13-16-11(14-9-2-1-3-10(8-9)19(21)22)15-12(17-13)18-4-6-23-7-5-18/h1-3,8H,4-7H2,(H2,14,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWJIWDHQOSDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5986442.png)
![3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
![2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5986452.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986470.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-methyl-2-buten-1-amine](/img/structure/B5986471.png)

![2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B5986493.png)
![6-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-3-phenyl-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5986500.png)
![N'-(4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5986506.png)


![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986535.png)